molecular formula C20H15FN2O3 B6134694 N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide

N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide

Cat. No.: B6134694
M. Wt: 350.3 g/mol
InChI Key: ARVGVWHNKZYZJS-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide is an organic compound that features a fluoro and nitro group on a phenyl ring, along with a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide typically involves the reaction of 4-fluoro-3-nitroaniline with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the acetamide moiety.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(4-fluoro-3-aminophenyl)-2,2-diphenylacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Potential formation of oxidized derivatives, though less common.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The fluoro and nitro groups play a crucial role in its activity by enhancing its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but lacks the diphenylacetamide moiety.

    2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Contains a chloro group instead of the diphenylacetamide moiety.

Uniqueness

N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide is unique due to the presence of both the fluoro and nitro groups on the phenyl ring, along with the diphenylacetamide moiety

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3/c21-17-12-11-16(13-18(17)23(25)26)22-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVGVWHNKZYZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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